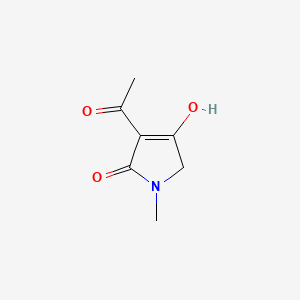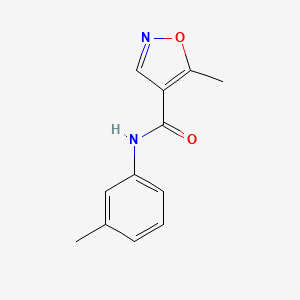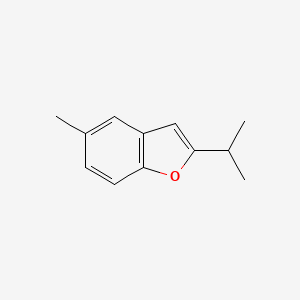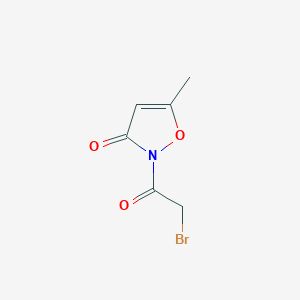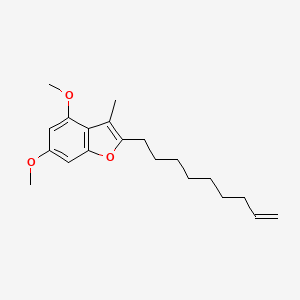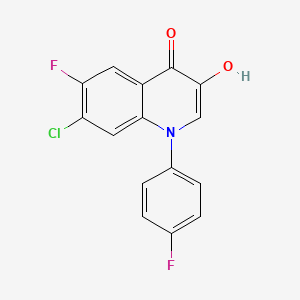
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and fluorobenzene derivatives.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like chlorine gas and fluorine-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
科学的研究の応用
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics or antiviral agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. The presence of both chlorine and fluorine atoms may enhance its stability and potency compared to other quinolones.
特性
CAS番号 |
188967-75-1 |
|---|---|
分子式 |
C15H8ClF2NO2 |
分子量 |
307.68 g/mol |
IUPAC名 |
7-chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4-one |
InChI |
InChI=1S/C15H8ClF2NO2/c16-11-6-13-10(5-12(11)18)15(21)14(20)7-19(13)9-3-1-8(17)2-4-9/h1-7,20H |
InChIキー |
GEQPCENAIGNBRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


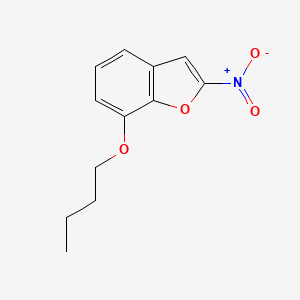
![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)

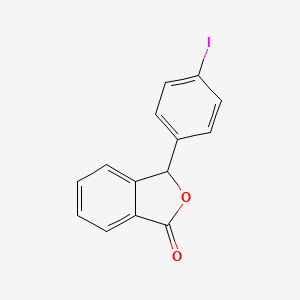
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
